molecular formula C12H11ClN2 B6330154 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% CAS No. 1314987-42-2

5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%

Cat. No. B6330154
CAS RN: 1314987-42-2
M. Wt: 218.68 g/mol
InChI Key: ZMIKKVRGXNVPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-2-methylphenyl)pyridin-2-amine (5-CMPPA) is a chemical compound with a wide range of applications in scientific research. It is an amine derivative of pyridine, a heterocyclic aromatic organic compound. 5-CMPPA is a white crystalline solid with a melting point of 153-155°C and a boiling point of 240-242°C. It is soluble in water and ethanol and is used as a reagent in organic synthesis.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis reactions, such as the synthesis of pyridine derivatives and the preparation of heterocyclic compounds. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, such as polyurethanes, and in the preparation of dyes and pigments.

Mechanism of Action

5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% acts as a catalyst in organic synthesis reactions by forming a Schiff base with the reactants. This reaction is followed by the reduction of the Schiff base with sodium borohydride to yield 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%. The product of the reaction is then used as a reagent in further organic synthesis reactions.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is not known to have any direct biochemical or physiological effects on the human body. However, it is possible that compounds synthesized using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% may have such effects. Therefore, it is important to ensure that compounds synthesized using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% are tested for safety before use.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in lab experiments is its versatility. It can be used as a reagent in a wide range of organic synthesis reactions, making it a valuable tool for scientists. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in lab experiments. It is not soluble in organic solvents, making it difficult to use in certain organic synthesis reactions. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is sensitive to air and light, making it necessary to store it in an airtight container in a cool, dark place.

Future Directions

There are several potential future directions for the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in scientific research. One potential direction is the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% as a catalyst in the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% as a reagent in the synthesis of polymers, such as polyurethanes. Finally, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% could be used as a reagent in the preparation of dyes and pigments for use in the textile and paper industries.

Synthesis Methods

5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% can be synthesized in two steps. The first step involves the condensation of 4-chloro-2-methylphenol and pyridine-2-carboxaldehyde to form a Schiff base. This reaction is carried out in an alkaline medium, such as aqueous sodium hydroxide, and is followed by the reduction of the Schiff base with sodium borohydride to yield 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%.

properties

IUPAC Name

5-(4-chloro-2-methylphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-6-10(13)3-4-11(8)9-2-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIKKVRGXNVPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-2-methylphenyl)pyridin-2-amine

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